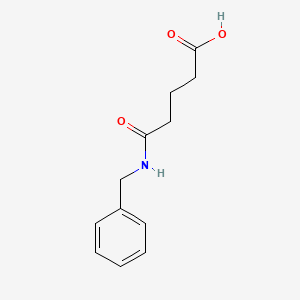

4-(benzylcarbamoyl)butanoic Acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of an ester can be accomplished in one of several ways. In this lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

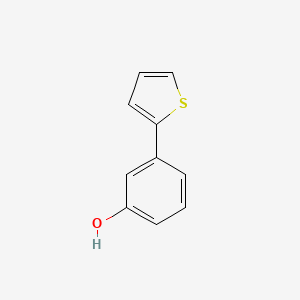

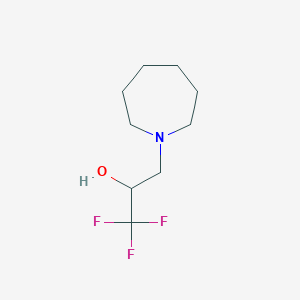

The (4S)-4-amino-4-(benzylcarbamoyl)butanoic acid molecule contains a total of 33 bond(s). There are 17 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 primary amine(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis

Reactions at the benzylic position can occur. For example, the hydrogen turns into a radical at a certain point . Also, the side chain can be oxidized, and the reaction still occurs at the benzylic position, resulting in a carboxylic acid .Physical And Chemical Properties Analysis

Many carboxylic acids are colorless liquids with disagreeable odors. The carboxylic acids with 5 to 10 carbon atoms all have “goaty” odors . Carboxylic acids exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass .Aplicaciones Científicas De Investigación

Medicine: Neuroprotective Agent Research

4-(benzylcarbamoyl)butanoic Acid and its derivatives have been studied for their potential neuroprotective effects. Research suggests that these compounds could be therapeutic agents for neurodegenerative diseases by preventing protein aggregation and protecting against endoplasmic reticulum stress-induced neuronal cell death .

Agriculture: Plant Growth Promotion

In the agricultural sector, derivatives of butanoic acid, such as 4-(benzylcarbamoyl)butanoic Acid, may play a role in the formulation of biocontrol agents or biofertilizers. These compounds can be part of the Plant Growth-Promoting Microbes (PGPM) that enhance crop production efficiency, reduce environmental pollution, and decrease chemical use .

Material Science: Supramolecular Chemistry

The molecular structure of 4-(benzylcarbamoyl)butanoic Acid allows it to participate in the formation of supramolecular tapes through hydrogen bonding. This property is significant in the study of crystallography and the development of new materials with specific molecular packing .

Industrial Applications: Chemical Synthesis

4-(benzylcarbamoyl)butanoic Acid is available for bulk custom synthesis and procurement, indicating its use as an intermediate in various chemical synthesis processes. Its molecular structure can be utilized in the production of complex organic compounds .

Biochemistry: Protein Interaction Studies

The compound’s ability to interact with proteins, as seen in its potential medical applications, makes it a candidate for biochemistry research, particularly in studying protein folding and interactions. It could serve as a model compound for understanding the behavior of similar molecules in biological systems .

Analytical Chemistry: Reference Standards

4-(benzylcarbamoyl)butanoic Acid is used as a reference standard in pharmaceutical testing, which is crucial for ensuring the accuracy and reliability of analytical results. This application underscores its importance in quality control and method validation .

Pharmaceuticals: Chemical Chaperone Research

Research into related compounds, such as 4-phenylbutyric acid, has shown that these molecules can act as chemical chaperones. This suggests that 4-(benzylcarbamoyl)butanoic Acid could also be investigated for its potential to assist in protein folding and alleviate stress-related pathologies in pharmaceutical applications .

Safety and Hazards

Propiedades

IUPAC Name |

5-(benzylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(7-4-8-12(15)16)13-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKFETKWAWVFBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394093 | |

| Record name | 4-(benzylcarbamoyl)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylcarbamoyl)butanoic Acid | |

CAS RN |

42856-45-1 | |

| Record name | 4-(benzylcarbamoyl)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYLGLUTARAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)

![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)